molecular formula C13H16N2O B1265918 Indole, 3-(3-dimethylaminopropionyl)- CAS No. 24955-83-7

Indole, 3-(3-dimethylaminopropionyl)-

Cat. No.: B1265918
CAS No.: 24955-83-7
M. Wt: 216.28 g/mol
InChI Key: LAHVNBMMXFLOQD-UHFFFAOYSA-N
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Description

Indole, 3-(3-dimethylaminopropionyl)- is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound Indole, 3-(3-dimethylaminopropionyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole, 3-(3-dimethylaminopropionyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(3-dimethylaminopropionyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.

Cellular Effects

Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.

Metabolic Pathways

Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.

Properties

IUPAC Name

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHVNBMMXFLOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179667
Record name Indole, 5-(dimethylamino)-3-(piperidinoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24955-83-7
Record name 3-(3-Dimethylaminopropionyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(3-dimethylaminopropionyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 5-(dimethylamino)-3-(piperidinoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?

A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.

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